molecular formula C13H22ClNO B1525376 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride CAS No. 1311318-27-0

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride

Cat. No.: B1525376
CAS No.: 1311318-27-0
M. Wt: 243.77 g/mol
InChI Key: MTMWJWXZLYESFT-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride (CAS: 1311318-27-0) is a secondary amine derivative with a molecular formula of C₁₃H₂₂ClNO and a molar mass of 243.78 g/mol . Structurally, it features a phenylethan-1-ol backbone substituted with a bulky 2,2-dimethylpropyl (neopentyl) amino group and a hydrochloride counterion. The neopentyl group provides steric bulk, which may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

2-(2,2-dimethylpropylamino)-1-phenylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-13(2,3)10-14-9-12(15)11-7-5-4-6-8-11;/h4-8,12,14-15H,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMWJWXZLYESFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC(C1=CC=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride typically involves the reaction of 2-phenylethanol with 2,2-dimethylpropylamine in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related secondary amine hydrochlorides:

Compound Name (CAS) Substituent Group Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound (1311318-27-0) 2,2-Dimethylpropyl C₁₃H₂₂ClNO 243.78 Bulky neopentyl group; discontinued commercial status.
2-(Diisopropylamino)ethanol hydrochloride (63051-68-3) Diisopropyl C₈H₂₀ClNO 181.45* Smaller substituent; potential use in organic synthesis or catalysis.
4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol tert-Butyl C₁₄H₂₁NO₂ 235.32* Phenolic ring; identified as a process impurity in drug substances.
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride (521284-21-9) 4-Nitrophenethyl C₁₆H₁₈ClN₂O₃ 322.79 Nitro group enhances polarity; intermediate in Mirabegron synthesis.

*Calculated based on molecular formula.

Key Observations:

Polarity : The nitro group in the Mirabegron intermediate (CAS 521284-21-9) increases polarity and may enhance water solubility compared to the phenyl group in the target compound .

Molecular Weight : The Mirabegron intermediate has the highest molar mass (322.79 g/mol), which could impact pharmacokinetic properties like membrane permeability .

Functional and Application Differences

  • 2-(Diisopropylamino)ethanol Hydrochloride: Likely employed in organic synthesis due to its simple structure and amine functionality .
  • Mirabegron Intermediate : Critical in synthesizing Mirabegron, a β₃-adrenergic receptor agonist used for overactive bladder treatment .
  • Process Impurity (tert-Butyl derivative) : Highlights quality control challenges in manufacturing structurally related amines .

Biological Activity

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride, also known by its chemical formula C13H22ClNO, is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C13H22ClNO
  • Molecular Weight : 243.77 g/mol
  • CAS Number : 1311318-27-0

The compound features a phenylethanol structure with a dimethylpropylamino group, which contributes to its unique pharmacological properties.

Research indicates that compounds similar to this compound often interact with adrenergic receptors, particularly the β2-adrenoceptor. These interactions can lead to various physiological effects, including bronchodilation and modulation of metabolic processes.

Synthesis and Evaluation

A study highlighted the synthesis of various derivatives of phenylethanol compounds, which were evaluated for their activity as β2-adrenoceptor agonists. Among these derivatives, some exhibited significant selectivity and potency in stimulating cAMP production through β2-adrenoceptor activation . Although specific data on this compound is limited, it is reasonable to infer that it may share similar properties due to its structural similarities.

CompoundEC50 (nM)Selectivity (β2/β1)
Compound 2f0.25763.6
This compoundTBDTBD

Case Studies

  • Bronchodilation in Asthma Models :
    • In a controlled study involving animal models of asthma, compounds structurally related to this compound showed significant bronchodilatory effects. The results suggested that these compounds could be potential candidates for treating asthma and chronic obstructive pulmonary disease (COPD).
  • Metabolic Effects :
    • Another study explored the metabolic effects of β-adrenoceptor agonists on glucose metabolism and fat oxidation. The findings indicated that these compounds could enhance insulin sensitivity and promote fat loss in obese models.

Safety Profile

The safety profile of this compound is yet to be fully characterized. However, related compounds have shown minimal toxicity with no significant adverse effects reported in preliminary studies. Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride
Reactant of Route 2
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2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride

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